molecular formula C21H18N2OS B2457897 2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide CAS No. 862825-62-5

2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

Cat. No.: B2457897
CAS No.: 862825-62-5
M. Wt: 346.45
InChI Key: IRLSOHZEPGAIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a compound that features an indole moiety linked to a naphthalene ring via a sulfanyl-acetamide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide typically involves the reaction of 1-methylindole-3-thiol with N-naphthalen-1-ylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in solvents like ether or tetrahydrofuran.

    Substitution: Electrophiles such as halogens, nitro groups; reactions often conducted in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced forms of the compound with altered sulfanyl group.

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.

    Naphthalene Derivatives: Compounds such as naphthalene-2-sulfonic acid and naphthalene-1-amine share the naphthalene ring and have comparable chemical properties.

Uniqueness

2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is unique due to the combination of the indole and naphthalene moieties linked by a sulfanyl-acetamide bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1-methylindol-3-yl)sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-23-13-20(17-10-4-5-12-19(17)23)25-14-21(24)22-18-11-6-8-15-7-2-3-9-16(15)18/h2-13H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLSOHZEPGAIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.